molecular formula C20H24N2O3S2 B4122621 Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

Cat. No.: B4122621
M. Wt: 404.6 g/mol
InChI Key: FTGFUBYMPSKYTJ-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is an organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a thiophene ring, a phenyl group, and a tetrahydrofuran moiety, making it a complex and interesting molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate can be achieved through a multi-step process involving the following key steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound in the presence of a sulfur source.

    Introduction of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts acylation reaction, where benzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Tetrahydrofuran Moiety: The tetrahydrofuran moiety can be attached through a nucleophilic substitution reaction, where a tetrahydrofuran derivative reacts with an appropriate electrophile.

    Formation of the Carbonothioyl Group: The carbonothioyl group can be introduced through a reaction with carbon disulfide and an appropriate amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-phenyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carbonothioyl group to a thiol or thioether.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrahydrofuran moiety can be replaced with other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis, with reagents such as hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: Carboxylic acids.

Scientific Research Applications

Ethyl 5-phenyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs due to its potential biological activities.

    Biological Studies: It can be used in studies to understand the interactions between thiophene derivatives and biological targets.

    Material Science: The compound can be used in the development of new materials with unique electronic and optical properties.

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Ethyl 5-phenyl-2-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate can be compared with other thiophene derivatives, such as:

The uniqueness of Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate lies in its specific combination of functional groups, which can impart unique biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

ethyl 2-[1-(oxolan-2-yl)ethylcarbamothioylamino]-5-phenylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c1-3-24-19(23)15-12-17(14-8-5-4-6-9-14)27-18(15)22-20(26)21-13(2)16-10-7-11-25-16/h4-6,8-9,12-13,16H,3,7,10-11H2,1-2H3,(H2,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTGFUBYMPSKYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NC(C)C3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate
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Ethyl 5-phenyl-2-({[1-(tetrahydrofuran-2-yl)ethyl]carbamothioyl}amino)thiophene-3-carboxylate

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